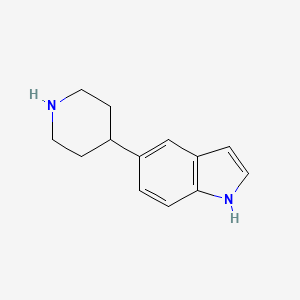

5-(Piperidin-4-yl)-1H-Indol

Übersicht

Beschreibung

5-(Piperidin-4-yl)-1H-indole is a useful research compound. Its molecular formula is C13H16N2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.

The exact mass of the compound 5-(Piperidin-4-yl)-1H-indole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(Piperidin-4-yl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Piperidin-4-yl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Anwendungen

Piperidine, einschließlich "5-(Piperidin-4-yl)-1H-Indol", gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Medikamenten und spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Ihre Derivate sind in mehr als zwanzig Klassen von Arzneimitteln sowie in Alkaloiden vorhanden .

Arzneimittelforschung

Die neuesten wissenschaftlichen Fortschritte bei der Entdeckung und biologischen Bewertung potenzieller Medikamente umfassen häufig Piperidinderivate, einschließlich "this compound" . Diese Verbindungen werden auf ihre pharmakologische Aktivität und ihre potenziellen therapeutischen Wirkungen untersucht .

Synthese biologisch aktiver Piperidine

Die Entwicklung schneller und kostengünstiger Methoden zur Synthese substituierter Piperidine, einschließlich "this compound", ist eine wichtige Aufgabe der modernen organischen Chemie . Diese Methoden können zur Herstellung biologisch aktiver Piperidine führen .

Antiproliferative Aktivität

Einige Derivate von Piperidin-4-yl-Verbindungen wurden auf ihre antiproliferativen Wirkungen gegenüber verschiedenen menschlichen Zelllinien untersucht. Dies deutet auf potenzielle Anwendungen von "this compound" in der Krebsforschung hin.

Synthesetechniken

Verschiedene Derivate von Piperidin-4-yl-Verbindungen wurden unter Verwendung von Kondensationsreaktionen synthetisiert. Techniken wie Röntgenkristallographie werden für die Strukturanalyse eingesetzt.

Chemische Forschung

“this compound” und seine Derivate können in der chemischen Forschung verwendet werden, insbesondere bei der Untersuchung heterocyclischer Verbindungen . Diese Verbindungen spielen eine bedeutende Rolle in der pharmazeutischen Industrie .

Wirkmechanismus

Target of Action

The primary target of 5-(Piperidin-4-yl)-1H-indole is the protein serine/threonine-protein kinase B-raf . This protein plays a significant role in regulating cell growth and division, and its dysregulation can lead to various forms of cancer .

Mode of Action

The compound interacts with its target, the B-raf protein, by binding to it. This binding can inhibit the protein’s activity, leading to changes in the cell’s growth and division processes . .

Biochemical Pathways

The compound’s action affects the MAPK/ERK pathway, a key signaling pathway involved in cell growth and division . By inhibiting the B-raf protein, the compound can disrupt this pathway, potentially leading to a decrease in cell proliferation . The downstream effects of this disruption can include changes in cell growth and division, and potentially, the induction of cell death .

Pharmacokinetics

Similar compounds have been found to have good drug-likeness profiles, suggesting that they may have favorable adme properties .

Result of Action

The molecular and cellular effects of the compound’s action include changes in cell growth and division, potentially leading to a decrease in cell proliferation . In some cases, this could result in the induction of cell death . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of cancers characterized by overactive B-raf protein .

Action Environment

The action, efficacy, and stability of 5-(Piperidin-4-yl)-1H-indole can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and its ability to bind to its target . Additionally, the presence of other molecules in the environment can potentially interfere with the compound’s action .

Eigenschaften

IUPAC Name |

5-piperidin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10/h1-2,5,8-10,14-15H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMINHJMQWBDGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC3=C(C=C2)NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650694 | |

| Record name | 5-(Piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383861-22-1 | |

| Record name | 5-(Piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(piperidin-4-yl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

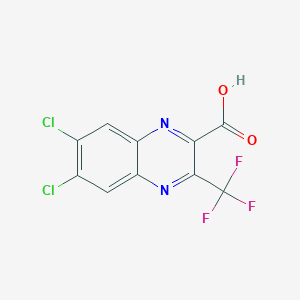

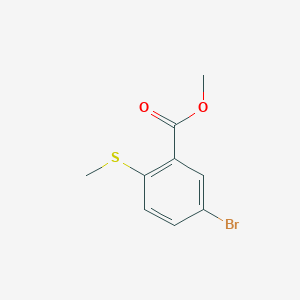

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile](/img/structure/B1604424.png)